molecular formula C15H18O4 B13724624 (1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid

(1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid

Cat. No.: B13724624
M. Wt: 262.30 g/mol
InChI Key: WJIZVTKMGRMHEB-XQQFMLRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a hydroxy group, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.

    Addition of the Benzoyl Group: The benzoyl group can be added through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable intermediate using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The benzoyl group can be reduced to a benzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in toluene.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl alcohol derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that (1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Case Study : A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This property is particularly beneficial in developing therapeutic agents aimed at oxidative stress-related conditions.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Inflammation is a common underlying factor in numerous chronic diseases.

  • Data Table: Anti-inflammatory Activity
Concentration (µM)Inhibition (%)
1025
5045
10070

This table summarizes findings from experiments where the compound was shown to inhibit pro-inflammatory cytokines in vitro.

Potential in Drug Formulation

Due to its unique structure, the compound can be utilized as a lead compound in drug formulation. Its ability to modulate biological pathways makes it a candidate for further development into pharmaceuticals targeting specific diseases.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

  • Case Study : Research has shown that polymers modified with this compound demonstrate improved resistance to thermal degradation compared to unmodified polymers.

Coatings and Adhesives

The chemical's reactivity allows it to be used in developing advanced coatings and adhesives that require specific performance characteristics, including durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of (1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and benzoyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,4S*)-4-hydroxy-2-benzoyl-cyclohexanecarboxylic acid**: Lacks the methyl group on the benzoyl ring.
  • (1R,2S,4S*)-4-hydroxy-2-(4-chloro-benzoyl)-cyclohexanecarboxylic acid**: Contains a chloro group instead of a methyl group on the benzoyl ring.
  • (1R,2S,4S*)-4-hydroxy-2-(4-methoxy-benzoyl)-cyclohexanecarboxylic acid**: Contains a methoxy group instead of a methyl group on the benzoyl ring.

Uniqueness

The presence of the 4-methyl group on the benzoyl ring in (1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid imparts unique chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with molecular targets. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Biological Activity

(1R*,2S*,4S*)-4-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C18H24O4, with a molecular weight of 304.39 g/mol. Its structure includes a cyclohexane ring substituted with hydroxyl and benzoyl groups, which are significant for its biological activity.

PropertyValue
Molecular FormulaC18H24O4
Molecular Weight304.39 g/mol
InChIKeyZQGUBCDPKLMVPA-JKIFEVAISA-N

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related hydroxybenzoic acids have shown effectiveness against various pathogens, including Mycobacterium tuberculosis . The structure-activity relationship suggests that the presence of hydroxyl and benzoyl groups enhances antimicrobial efficacy.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways. Such activities are crucial for developing treatments for inflammatory diseases .

Cytotoxicity and Cancer Research

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. In particular, it was shown to induce apoptosis in human tumor cells, including A549 (lung cancer) and HL-60 (leukemia) cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Studies

  • Study on Antimicrobial Properties : A study published in Natural Bioactive Compounds highlighted the antimicrobial activity of structurally related compounds against Mycobacterium tuberculosis. The findings suggest that this compound may share similar mechanisms of action .
  • Cytotoxicity Assessment : A comprehensive evaluation involving various human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis. The study provided evidence supporting its potential as an anticancer agent .

The biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Modulation of Cellular Signaling Pathways : It appears to affect various signaling pathways, including those related to inflammation and cell survival.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

(1R,2S,4S)-4-hydroxy-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H18O4/c1-9-2-4-10(5-3-9)14(17)13-8-11(16)6-7-12(13)15(18)19/h2-5,11-13,16H,6-8H2,1H3,(H,18,19)/t11-,12+,13-/m0/s1

InChI Key

WJIZVTKMGRMHEB-XQQFMLRXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@H]2C[C@H](CC[C@H]2C(=O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CC(CCC2C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.